REACTION_CXSMILES
|
O[C:2]1([C:10]([O:12][CH3:13])=[O:11])[CH:7]2[CH2:8][CH2:9][N:4]([CH2:5][CH2:6]2)[CH2:3]1.S(Cl)([Cl:16])=O>>[ClH:16].[CH3:13][O:12][C:10]([C:2]1[CH:7]2[CH2:6][CH2:5][N:4]([CH2:9][CH2:8]2)[CH:3]=1)=[O:11] |f:2.3|
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
OC1(CN2CCC1CC2)C(=O)OC
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
the addition
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 48 h
|
Duration
|
48 h
|
Type
|
CUSTOM
|
Details
|
The thionyl chloride was then removed under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to afford a solid, which
|
Type
|
CUSTOM
|
Details
|
was recrystallised from acetone
|
Name
|
|
Type
|
product
|
Smiles
|
Cl.COC(=O)C1=CN2CCC1CC2
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |